molecular formula C9H17N3S B402860 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine CAS No. 299934-91-1

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine

Cat. No. B402860
M. Wt: 199.32g/mol
InChI Key: AMLAKWGYWRCQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS number 299934-91-1 . It has a molecular weight of 200.33 . The IUPAC name for this compound is 5-(heptan-3-yl)-1H-1lambda3,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The InChI code for 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine is 1S/C9H18N3S/c1-3-5-6-7(4-2)8-11-12-9(10)13-8/h7,13H,3-6H2,1-2H3,(H2,10,12) . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.33 . It is recommended to be stored at temperatures between 28 C .

Scientific Research Applications

Heterocyclic Scaffolds and Pharmacological Potential

1,3,4-Thiadiazole and oxadiazole heterocycles are recognized pharmacophore scaffolds, offering a wide scope for chemical modification. These scaffolds are crucial for expressing pharmacological activity, making them important for medicinal chemistry. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by interacting with enzymes and receptors through hydrogen bonding. These scaffolds exhibit diverse pharmacological potentials, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their combination with various heterocycles often leads to a synergistic effect, underlining their significance as structural matrices for new drug-like molecules (Lelyukh, 2019).

Antimicrobial and Anti-inflammatory Activities

1,3,4-Thiadiazole derivatives, particularly those with a 2, 5-disubstitution pattern, have been found to possess significant antimicrobial and anti-inflammatory activities. These activities are attributed to the presence of the toxophoric N2C2S moiety. These heterocyclic compounds serve as a nucleus for compounds, providing life to them and making them central in the pursuit of new drugs. The development of hybrid molecules through the combination of different molecules in a single frame has led to compounds with interesting biological profiles (Mishra et al., 2015).

Synthesis and Pharmaceutical Significance

The synthesis of 1,3,4-thiadiazolines and related compounds has been focused on due to their pharmaceutical significance. These heterocyclics are obtained majorly from the cyclization reactions of thiosemicarbazone under various conditions, and they have shown biological activity against different fungal and bacterial strains, highlighting their importance in pharmaceutical research (Yusuf & Jain, 2014).

Chemical Synthesis and Applications

Arylmethylidene Derivatives and Heterocyclic Compounds

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents have been systematized. These reactions yield a wide range of compounds including amides, 4-oxoalkanoic hydrazides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, pyridazinones, oxazines, thiadiazoles, and triazolediazepinones. The direction of these reactions depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva et al., 2018).

Synthesis Strategies for Thiadiazolotriazines

Thiadiazolotriazines are important intermediates in the design of novel biologically active compounds. The synthesis strategies for these intermediates vary depending on the type of precursor used, such as 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles. These intermediates play a crucial role in the creation of new compounds with biological activity (Abdel-Wahab, 2017).

properties

IUPAC Name

5-heptan-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-3-5-6-7(4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLAKWGYWRCQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine

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